

An In-depth Technical Guide to Diacetylnalorphine (C23H25NO5)

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Compound of Interest		
Compound Name:	Velagliflozin	
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Abstract

This technical guide provides a comprehensive overview of the chemical compound Diacetylnalorphine, which corresponds to the molecular formula C23H25NO5. Diacetylnalorphine, also known as O3,O6-diacetyl-N-allyl-normorphine, is a semi-synthetic opioid. It is the 3,6-diacetyl ester of nalorphine, positioning it as the heroin analogue of nalorphine.[1][2] Although it has been described as both an analgesic and an opioid antagonist, it has never been commercially marketed.[1][2] This document details the physicochemical properties, spectroscopic data, synthesis, and analytical methodologies pertinent to Diacetylnalorphine. Furthermore, it elucidates the compound's biological activity and mechanism of action, which is primarily understood through its function as a prodrug to nalorphine.

Physicochemical and Spectroscopic Data

Quantitative data for Diacetylnalorphine and its parent compound, nalorphine, are summarized below for comparative analysis.

Table 1: Physicochemical Properties



Property	Value for Diacetylnalorphine	Value for Nalorphine	Source(s)
Molecular Formula	C23H25NO5	C19H21NO3	[1][3]
Molar Mass	395.4 g/mol	311.381 g·mol-1	[1][3]
CAS Number	2748-74-5	62-67-9	[1][3]
IUPAC Name	[(4R,4aR,7S,7aR,12b S)-9-acetyloxy-3-prop- 2-enyl-2,4,4a,7,7a,13- hexahydro-1H-4,12- methanobenzofuro[3,2 -e]isoquinolin-7-yl] acetate	17-allyl-7,8-didehydro- 4,5α- epoxymorphinan- 3,6α-diol	[1][3]
Predicted XLogP3	2.5	Not Available	[4]
Hydrogen Bond Donor Count	0	2	[3][4]
Hydrogen Bond Acceptor Count	6	4	[3][4]

Table 2: Spectroscopic Data (Predicted and Analogous Compounds)

Direct experimental spectroscopic data for Diacetylnalorphine is not readily available in the public domain. The following table provides data for the closely related and structurally similar compound, heroin (diacetylmorphine), which can serve as a reference.



Spectroscopic Technique	Predicted/Analogous Data for Heroin (Diacetylmorphine)	Source(s)
¹H NMR (in CDCl₃)	δ (ppm): 6.69 (d, 1H), 6.53 (d, 1H), 5.67 (d, 1H), 5.15 (d, 1H), 4.90 (m, 1H), 3.7-2.4 (m, 7H), 2.44 (s, 3H), 2.31 (s, 3H), 2.11 (s, 3H).	[5]
¹³ C NMR (in CDCl₃)	δ (ppm): 170.2, 168.5, 149.9, 132.8, 131.7, 130.3, 128.8, 122.3, 118.4, 92.1, 68.4, 61.9, 58.9, 46.1, 43.3, 41.6, 35.4, 29.8, 20.9, 20.8.	[6]
Infrared (IR) Spectroscopy (KBr disc)	v (cm ⁻¹): ~1765 (ester C=O), ~1735 (ester C=O), ~1240 and ~1040 (C-O stretching). The absence of a broad -OH peak around 3300 cm ⁻¹ distinguishes it from morphine.	[7]
Mass Spectrometry (EI)	Key fragments (m/z): 395 (M+), 353, 336, 294, 215, 162. The fragmentation pattern often involves the loss of acetyl groups and cleavage of the piperidine ring.	[8][9]

Experimental Protocols Synthesis of Diacetylnalorphine

A detailed experimental protocol for the synthesis of Diacetylnalorphine can be inferred from the synthesis of its parent compound, nalorphine, followed by an acetylation step.

Step 1: Synthesis of Nalorphine from Normorphine



This procedure involves the N-allylation of normorphine.

 Materials: Normorphine, allyl bromide, potassium carbonate, and a suitable solvent such as dimethylformamide (DMF).

Procedure:

- Dissolve normorphine in DMF.
- Add an excess of potassium carbonate to act as a base.
- Add allyl bromide dropwise to the mixture at room temperature.
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield nalorphine.

Step 2: Acetylation of Nalorphine to Diacetylnalorphine[10]

This procedure involves the esterification of the hydroxyl groups of nalorphine.

 Materials: Nalorphine, acetic anhydride, and a catalyst such as pyridine or a catalytic amount of sulfuric acid.

Procedure:

- Dissolve the synthesized nalorphine in an excess of acetic anhydride.
- Add a few drops of pyridine as a catalyst.



- Heat the mixture at a controlled temperature (e.g., 85°C) for several hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture and carefully add water to hydrolyze the excess acetic anhydride.
- Neutralize the solution with a base (e.g., sodium bicarbonate).
- Extract the Diacetylnalorphine with an organic solvent (e.g., chloroform).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
- Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure Diacetylnalorphine.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)[12][13][14]

HPLC is a robust method for the separation and quantification of Diacetylnalorphine and its potential metabolites.

- Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 210 nm or 285 nm. For higher specificity and sensitivity, LC-MS can be employed, monitoring for the parent ion of Diacetylnalorphine and its fragments.



 Sample Preparation: Biological samples (e.g., plasma, urine) would require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before injection.

Biological Activity and Mechanism of Action

Diacetylnalorphine is expected to act as a prodrug, being rapidly deacetylated in the body to form its active metabolite, nalorphine.[10] Therefore, its biological activity is primarily that of nalorphine.

Nalorphine is a mixed opioid agonist-antagonist.[4][11] It exhibits antagonistic activity at the μ -opioid receptor (MOR) and agonistic activity at the κ -opioid receptor (KOR).[1][11]

- μ-Opioid Receptor (MOR) Antagonism: Nalorphine competitively binds to the MOR, displacing μ-agonists like morphine and heroin.[1][2] This action is responsible for its ability to reverse the effects of opioid overdose, particularly respiratory depression.[2]
- κ-Opioid Receptor (KOR) Agonism: Activation of the KOR by nalorphine can produce analgesia, but it is also associated with undesirable side effects such as dysphoria, confusion, and hallucinations, which have limited its clinical use.[3][11]

Signaling Pathways

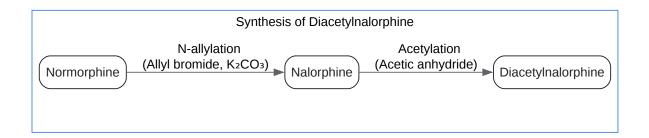
The binding of nalorphine to opioid receptors, which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades.

- At the μ-Opioid Receptor (Antagonism): By binding to the MOR without activating it, nalorphine blocks the downstream signaling typically initiated by μ-agonists. This prevents the inhibition of adenylyl cyclase, the reduction in cyclic AMP (cAMP) levels, the opening of inwardly rectifying potassium channels, and the closing of voltage-gated calcium channels.
- At the κ-Opioid Receptor (Agonism): Nalorphine's binding to the KOR activates the
 associated Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in
 decreased intracellular cAMP levels. The activated G-protein also modulates ion channels,
 leading to neuronal hyperpolarization and reduced neurotransmitter release, which
 contributes to its analgesic effects.



Visualizations

Diagram 1: Synthesis Workflow of Diacetylnalorphine

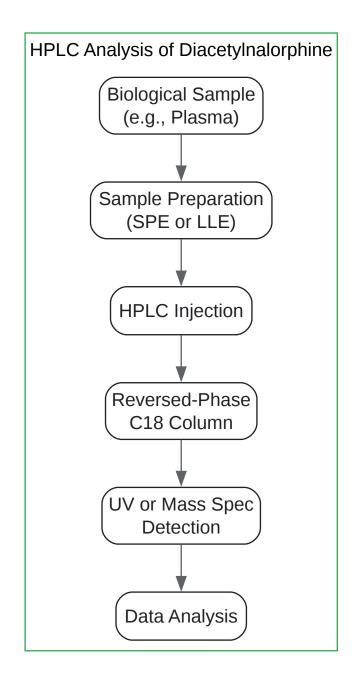


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Caption: A simplified workflow for the synthesis of Diacetylnalorphine.

Diagram 2: Analytical Workflow using HPLC



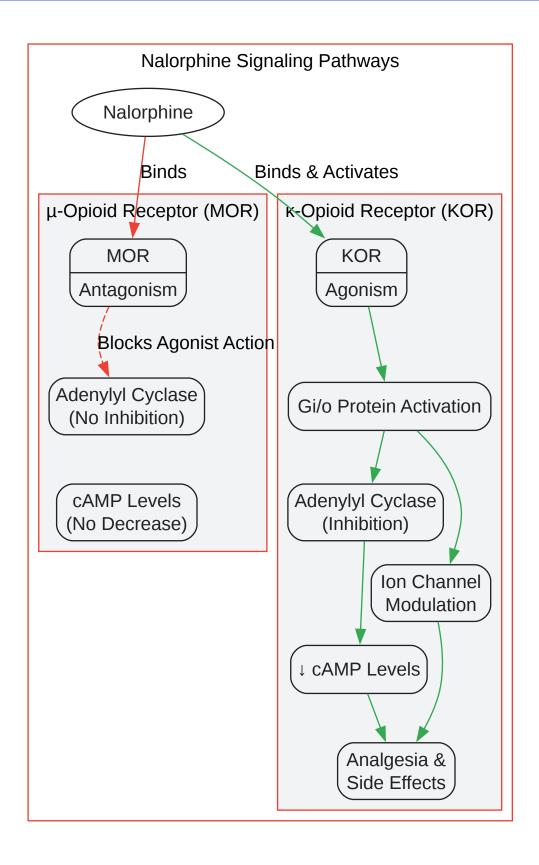


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Caption: A typical workflow for the analysis of Diacetylnalorphine in biological samples.

Diagram 3: Signaling Pathway of Nalorphine at Opioid Receptors





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Caption: The dual antagonistic and agonistic signaling pathways of nalorphine.



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